molecular formula C8H5Br2N B1590934 4,6-dibromo-1H-indole CAS No. 99910-50-6

4,6-dibromo-1H-indole

Cat. No. B1590934
CAS RN: 99910-50-6
M. Wt: 274.94 g/mol
InChI Key: PXUDJVIHHHIEGO-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indole is a compound with the molecular weight of 274.94 . It is a solid substance stored at room temperature .


Synthesis Analysis

The synthesis of 4,6-dibromo-1H-indole involves several steps. One method involves the sequential synthesis starting from 3,5-dibromoaniline by its diazotization with nitrosylsulfuric acid in sulfuric acid . Another method involves a green one-pot 2,3,6-trifunctionalization of N-alkyl/aryl indoles .


Molecular Structure Analysis

The molecular structure of 4,6-dibromo-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .


Chemical Reactions Analysis

The chemical reactions involving 4,6-dibromo-1H-indole are complex and varied. For instance, it can undergo a radical substitution involving 3,6-dibromination and 2-sulfoximination .


Physical And Chemical Properties Analysis

4,6-Dibromo-1H-indole is a solid substance stored at room temperature . It has a molecular weight of 274.94 .

Scientific Research Applications

Synthesis and Structural Analysis

4,6-dibromo-1H-indole derivatives have been synthesized and characterized for diverse applications in various fields. Their molecular structures have been resolved using techniques like NMR, FT-IR, and UV-Visible spectroscopy. X-ray diffraction studies provided insights into bond angles, lengths, and specific space groups. These derivatives have shown potential in nonlinear optical (NLO) applications due to their fine NLO properties, as evidenced by density functional theory (DFT) and time-dependent DFT studies (Tariq et al., 2020).

Functionalization in Organic Synthesis

Indole derivatives, including 4,6-dibromo-1H-indole, play a crucial role in organic synthesis. They are a structural component of many biologically active compounds. Palladium-catalyzed reactions have been prominent in the synthesis and functionalization of indoles, modifying the way organic chemists design synthetic processes (Cacchi & Fabrizi, 2005).

Marine Natural Products

4,6-dibromo-1H-indole derivatives have been isolated from marine sources like the Formosan red alga Laurencia brongniartii. These derivatives, including sulfur-containing polybromoindoles, have been evaluated for their cytotoxicity against selected cancer cells, showing potential for cancer research applications (El-Gamal et al., 2005).

Antioxidant and Antifungal Applications

Indole derivatives have shown promise in fields like medicine, pesticides, and food additives. Some synthesized 2-arylindole derivatives displayed significant fungicidal activities, indicating potential as fungicide scaffolds. Their effectiveness against various fungi has been documented, demonstrating their broad spectrum of application (Huo et al., 2022).

Safety And Hazards

The safety information for 4,6-dibromo-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 4,6-dibromo-1H-indole research could involve its use in the synthesis of indolenine-containing fluorescent dyes, including highly versatile cyanine and squaraine dyes . The incorporation of heavy atoms in the molecule, such as bromine and iodine, increases the generation of reactive species during photosensitization . In particular, fluorescent dyes with bromine atoms are utilized for photodynamic therapy applications .

properties

IUPAC Name

4,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUDJVIHHHIEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554546
Record name 4,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dibromo-1H-indole

CAS RN

99910-50-6
Record name 4,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu
J Chae - 2004 - dspace.mit.edu
Chapter 1. PALLADIUM-CATALYZED REGIOSELECTIVE HYDRODEBROMINATION OF DIBROMOINDOLES A novel approach to the selective preparation of 4-bromoindoles has been …
Number of citations: 2 dspace.mit.edu
A Percot, E Sezik - Mar. Drugs, 2010 - academia.edu
This paper presents the alkaloids found in green, brown and red marine algae. Algal chemistry has interested many researchers in order to develop new drugs, as algae include …
Number of citations: 1 www.academia.edu
J Son, Z Wu, J Dou, H Fujita, PLD Cao, Q Liu… - Molecules, 2023 - mdpi.com
Indoxyl-glucuronides, upon treatment with β-glucuronidase under physiological conditions, are well known to afford the corresponding indigoid dye via oxidative dimerization. Here, …
Number of citations: 1 www.mdpi.com
P Qi, F Sun, N Chen, H Du - The Journal of Organic Chemistry, 2022 - ACS Publications
A base-free bis-alkyl thiolation reaction of indoles with sulfinothioates under Pummerer-type conditions is described. Sulfinothioates, activated with 2,2,2-trifluoroacetic anhydride, are …
Number of citations: 4 pubs.acs.org
JE Camp - 2008 - search.proquest.com
Chapter 1. In work directed towards a total synthesis of the chartellamides, several strategies were investigated to construct the pentacyclic core of this marine alkaloid with the correct …
Number of citations: 1 search.proquest.com

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